molecular formula C19H22FN5O2S B2932137 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone CAS No. 898350-26-0

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2932137
CAS No.: 898350-26-0
M. Wt: 403.48
InChI Key: PXYFFTKDTTVFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone is a structurally complex heterocyclic compound featuring a fused thiazolo-triazole core, a 3-fluorophenyl substituent, a piperazine ring, and an ethanone group. For example, the piperazine-ethanone moiety could be synthesized via methods similar to those in and , where bromoethanone intermediates react with nitrogen-containing heterocycles under basic conditions .

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-5-4-6-14(20)11-13)24-9-7-23(8-10-24)12(2)26/h4-6,11,16,27H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYFFTKDTTVFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiazolo[3,2-b][1,2,4]triazole moiety and a piperazine ring, which are known to contribute to diverse biological effects.

Molecular Structure

The molecular formula of this compound is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S with a molecular weight of approximately 459.52 g/mol. Its structure can be represented as follows:

Ethyl 1 2 ethyl 6 hydroxy 1 3 thiazolo 3 2 b 1 2 4 triazol 5 yl 3 fluorophenyl methyl piperazine\text{Ethyl 1 2 ethyl 6 hydroxy 1 3 thiazolo 3 2 b 1 2 4 triazol 5 yl 3 fluorophenyl methyl piperazine}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring : This is achieved through condensation reactions involving appropriate precursors.
  • Piperazine coupling : The thiazole derivative is then coupled with piperazine derivatives to form the final product.
  • Functional group modifications : Various functional groups are introduced to enhance biological activity.

Biological Activity

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit various biological activities including:

  • Antimicrobial properties : Studies suggest that similar compounds have shown effectiveness against a range of bacteria and fungi.
  • Anticancer effects : The compound may interact with cellular pathways involved in cancer progression.
  • Anti-inflammatory activity : Evidence suggests involvement in modulating inflammatory pathways such as NF-kB.

While the precise mechanism of action for this specific compound remains to be fully elucidated, it is believed to exert its effects through interactions with specific biological targets. Notably:

  • ER Stress Pathway : The compound may influence the endoplasmic reticulum (ER) stress pathway, which is critical for protein folding and quality control within cells.
  • NF-kB Pathway : It may also modulate inflammatory responses by affecting the NF-kB signaling pathway.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of similar compounds. For instance:

StudyCompoundFindings
1-(4-(2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazineExhibited significant antimicrobial activity against Gram-positive bacteria.
Ethyl 1-(4-nitrophenyl)methylpiperidine derivativesShowed potential anticancer properties in vitro against various cancer cell lines.
Thiazole-based compoundsIndicated anti-inflammatory effects through inhibition of NF-kB activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on core modifications, substituent effects, and reported activities. Key analogs are summarized below:

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name/Structure Features Molecular Weight Key Substituents Reported Activities/Properties Reference
Target compound: Thiazolo-triazole, 3-fluorophenyl, piperazine-ethanone ~427.6* 2-Ethyl-6-hydroxythiazolo-triazole, 3-Fluorophenyl, Piperazine Inferred CNS/anticancer potential
CAS 886916-40-1 () 427.6 4-Isopropylphenyl (vs. 3-fluorophenyl) N/A
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)ethanone () N/A Phenylsulfanyl, Methylthiazolo-triazole Potential thiol-mediated reactivity
Thiazolylhydrazone-piperazine derivatives () N/A 4-Fluorophenylpiperazine, Thiazolylhydrazone AChE inhibition (IC₅₀: 0.8–12.3 µM)
1-(1-Aryl-tetrazol-5-yl)-2-piperidinyl-ethanone () N/A Tetrazole, Piperidine Antiproliferative activity (e.g., MCF-7)

*Estimated based on CAS 886916-40-1 (C₂₂H₂₉N₅O₂S, MW 427.6) with substitution adjustments.

Key Observations:

  • Substituent Effects :
    • The 3-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the 4-isopropylphenyl group in CAS 886916-40-1 .
    • Phenylsulfanyl () and thiazolylhydrazone () substituents influence solubility and binding interactions, with sulfanyl groups favoring redox-mediated activity .
  • Core Modifications :
    • The 6-hydroxy group on the thiazolo-triazole core (target compound) may enhance hydrogen-bonding capacity compared to 6-methyl derivatives () .
    • Piperazine vs. piperidine () alters basicity and membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step procedures, including cyclocondensation of thiazolo-triazole precursors with fluorophenyl ketones and subsequent piperazine coupling. Key steps include:

  • Using phosphorus oxychloride (POCl₃) as a cyclizing agent for thiazolo-triazole core formation .
  • Employing hydrazine hydrate in refluxing ethanol (4–6 hours) to form pyrazoline intermediates, monitored via TLC .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
    • Yield Optimization : Adjust stoichiometry (1.2–1.5 equiv. of reactive intermediates), use catalytic bases (e.g., NaH) for deprotonation, and optimize reaction temperatures (70–80°C for POCl₃-mediated steps) .

Q. How can the compound’s purity and structural integrity be validated during synthesis?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include thiazolo-triazole protons (δ 6.8–7.4 ppm for aromatic systems) and piperazine methylene (δ 2.5–3.5 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3400 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functionalities .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S values (deviation <0.4%) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Protocols :

  • Antifungal Activity : Microdilution assays against Candida albicans (ATCC 90028) using fluconazole as a positive control, with MIC values determined via broth microdilution (CLSI M27-A3 guidelines) .
  • Enzyme Inhibition : Docking studies against 14-α-demethylase (PDB: 3LD6) using AutoDock Vina, followed by in vitro validation via lanosterol depletion assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. observed bioactivity data?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability of the compound to 14-α-demethylase. Compare binding free energies (MM-PBSA) between docking predictions and simulation results .
  • QSAR Analysis : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antifungal MIC values .

Q. What strategies mitigate challenges in synthesizing the thiazolo-triazole-piperazine hybrid scaffold?

  • Synthetic Challenges :

  • Intermediate Instability : Protect hydroxyl groups (e.g., tert-butyldimethylsilyl ether) during POCl₃-mediated cyclization .
  • Steric Hindrance : Use microwave-assisted synthesis (100°C, 150 W) to enhance reaction rates in piperazine coupling steps .
    • Byproduct Management : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess POCl₃ .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • SAR Design :

  • Fluorophenyl Substitution : Compare 3-fluoro vs. 4-fluoro analogs via in vitro CYP51 inhibition assays to assess positional effects on antifungal activity .
  • Piperazine Modifications : Introduce methyl or acetyl groups to the piperazine nitrogen and evaluate solubility (logS) and membrane permeability (PAMPA assay) .
    • Data Interpretation : Use principal component analysis (PCA) to cluster bioactivity data and identify critical substituents .

Q. What analytical techniques resolve spectral overlaps in NMR characterization of regioisomers?

  • Advanced NMR Strategies :

  • 2D NMR (HSQC, HMBC) : Differentiate thiazolo-triazole C7 vs. C5 carbons via long-range coupling patterns .
  • ¹⁹F NMR : Utilize chemical shift anisotropy (δ −110 to −115 ppm for 3-fluorophenyl groups) to confirm regiochemistry .

Contradiction Analysis in Literature Evidence

  • Synthetic Yield Variability : reports 60–70% yields using NaH in toluene, while achieves 85% with PEG-400 catalysis. Resolution: PEG-400’s phase-transfer properties enhance nucleophilic substitution efficiency .
  • Bioactivity Discrepancies : Antifungal MIC values differ between docking predictions () and experimental data. Resolution: Validate docking poses with free-energy perturbation (FEP) calculations to account for solvation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.